molecular formula C9H11BrFN B596856 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene CAS No. 1355248-08-6

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene

Cat. No. B596856
M. Wt: 232.096
InChI Key: DHRNGOKGZQVRLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding one of the substituents to the benzene ring. The order of these steps would depend on the reactivity of the substituents. For example, bromination and fluorination of benzene typically require harsh conditions, while the addition of an ethylaminomethyl group might be achieved through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromine, fluorine, and ethylaminomethyl substituents would project out from this plane. The exact geometry would depend on the relative positions of these substituents .


Chemical Reactions Analysis

As an organic compound containing a benzene ring, “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” could participate in various chemical reactions. The bromine and fluorine atoms might be replaced by other groups in substitution reactions. The ethylaminomethyl group could also be modified, for example through reactions involving the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” would be influenced by its structure. For example, the presence of the electronegative bromine and fluorine atoms might make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

  • Electrochemical Bromofunctionalization of Alkenes

    • Field : Organic & Biomolecular Chemistry .
    • Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
    • Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM .
    • Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Carcinogenicity of Industrial Chemical Intermediates

    • Field : Carcinogenicity Research .
    • Application : 1-Bromo-3-chloropropane is an intermediate in the manufacture of a wide range of pharmaceuticals, some pesticides, and other chemicals .
    • Method : The International Agency for Research on Cancer (IARC) in Lyon, France, conducted an evaluation of the carcinogenicity of five High Production Volume chemicals .
    • Results : 1-Butyl glycidyl ether and 1-bromo-3-chloropropane were classified as possibly carcinogenic to humans (Group 2B), on the basis of sufficient evidence of carcinogenicity in experimental animals .
  • Reaction of 1-bromo-3,3,3-trifluoropropene with Hydroxyl Free Radical

    • Field : Theoretical Chemistry .
    • Application : This research provided detailed potential energy profile for the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radical .
    • Method : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated .
    • Results : The reaction enthalpies and energy barriers are determined .

Safety And Hazards

Like many organic compounds, “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” could present safety hazards. It might be flammable, and it could be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on improving its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRNGOKGZQVRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742810
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene

CAS RN

1355248-08-6
Record name Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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